(+)-Galactose-13C6; D-(+)-Galactose-13C6; Galactose-13C6
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Overview
Description
(+)-Galactose-13C6, also known as D-(+)-Galactose-13C6 or simply Galactose-13C6, is a stable isotopically labeled form of galactose where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in metabolic research to trace the pathways and fluxes of galactose in biological systems through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Galactose-13C6 typically involves the incorporation of carbon-13 into the galactose molecule. One common method is the fermentation of glucose-13C6 using microorganisms that convert glucose to galactose. The reaction conditions often include controlled pH, temperature, and nutrient supply to optimize the yield of galactose-13C6.
Industrial Production Methods
Industrial production of (+)-Galactose-13C6 involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to efficiently convert glucose-13C6 to galactose-13C6. The process includes fermentation, extraction, and purification steps to obtain high-purity galactose-13C6 suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(+)-Galactose-13C6 undergoes various chemical reactions, including:
Oxidation: Galactose-13C6 can be oxidized to galactonic acid-13C6 using oxidizing agents such as nitric acid or bromine water.
Reduction: It can be reduced to galactitol-13C6 using reducing agents like sodium borohydride.
Substitution: Galactose-13C6 can participate in substitution reactions to form derivatives such as galactosides.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water, and other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Various alcohols or amines in the presence of catalysts or under specific pH conditions.
Major Products
Oxidation: Galactonic acid-13C6
Reduction: Galactitol-13C6
Substitution: Galactosides and other derivatives
Scientific Research Applications
(+)-Galactose-13C6 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Biology: Helps in studying the role of galactose in cellular processes and its metabolism in different organisms.
Medicine: Used in research on galactosemia, a genetic disorder affecting galactose metabolism.
Industry: Employed in the production of labeled biomolecules for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of (+)-Galactose-13C6 involves its incorporation into metabolic pathways where it behaves similarly to natural galactose. The carbon-13 isotope allows researchers to track its movement and transformation within biological systems using NMR spectroscopy and mass spectrometry. This helps in identifying metabolic intermediates and understanding the dynamics of galactose metabolism.
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C6: Another isotopically labeled sugar used in metabolic studies.
D-Fructose-13C6: Used to study fructose metabolism.
D-Mannose-13C6: Employed in research on mannose metabolism.
Uniqueness
(+)-Galactose-13C6 is unique due to its specific role in studying galactose metabolism. Unlike glucose-13C6 or fructose-13C6, which are more commonly studied sugars, galactose-13C6 provides insights into the unique pathways and disorders associated with galactose. Its use is crucial in understanding diseases like galactosemia and in developing targeted therapies.
Biological Activity
(+)-Galactose-13C6, also referred to as D-(+)-Galactose-13C6 or simply Galactose-13C6, is a stable isotope-labeled form of galactose that has gained attention in various biological and metabolic studies. This compound is significant in metabolic research due to its role in carbohydrate metabolism and its applications in tracing metabolic pathways. This article explores the biological activity of Galactose-13C6, focusing on its metabolic roles, interactions, and implications in health and disease.
Chemical Structure:
- Molecular Formula: C₆H₁₂O₆
- Isotopic Label: The presence of six carbon atoms labeled with the stable isotope carbon-13 (13C) allows for advanced tracking in metabolic studies.
Physical Properties:
- Solubility: Highly soluble in water, facilitating its use in biological assays.
- Stability: Stable under physiological conditions, making it suitable for long-term studies.
Metabolic Role of Galactose
Galactose is a monosaccharide that plays a crucial role in several biological processes:
-
Energy Production:
- Galactose is converted into glucose-1-phosphate via the Leloir pathway, which is then utilized in glycolysis for energy production.
-
Glycosylation:
- It serves as a precursor for glycoproteins and glycolipids, essential for cell signaling and structural integrity.
-
Metabolic Disorders:
- Deficiencies in galactose metabolism can lead to galactosemia, a condition characterized by the accumulation of galactose and its metabolites, leading to severe health issues.
Case Studies
-
Galactose Metabolism in Patients with Galactosemia:
A study analyzed the metabolic profiles of fibroblasts from patients with classical and variant galactosemia using [U-13C]-galactose. The results indicated significant differences in metabolite levels between patient groups: -
Incorporation into Glycogen:
In another study involving astrocytes, 13C-labeled glucosamine was used to trace metabolic pathways leading to glycogen synthesis. The incorporation rates were measured over time, revealing insights into how galactose derivatives could influence glycogen storage and utilization ( ).
Metabolomic Studies
Recent advancements in metabolomics have enabled researchers to track the fate of Galactose-13C6 in various biological systems:
- Stable Isotope Tracing: Utilized to observe glucose allocation to nucleotide sugars during cancer metabolism studies. This method revealed how cancer cells alter their metabolism when exposed to different carbon sources, including Galactose-13C6 ( ).
Biological Activity Summary Table
Biological Activity | Description | Research Findings |
---|---|---|
Energy Production | Converts to glucose for ATP generation | Significant conversion rates observed |
Glycosylation | Precursor for glycoproteins and glycolipids | Altered glycan structures noted in cancer cells |
Role in Disease | Implicated in metabolic disorders like galactosemia | Distinct metabolic profiles between patient types |
Metabolic Tracing | Used in stable isotope experiments | Effective tracking of metabolic pathways |
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
186.11 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
WQZGKKKJIJFFOK-QCUDSKIKSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.